1-(1H-indol-3-yl)-2-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}ethane-1,2-dione
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Overview
Description
1-(1H-indol-3-yl)-2-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}ethane-1,2-dione is a complex organic compound that features an indole ring, a piperazine ring, and a phenylprop-2-enyl group
Mechanism of Action
Target of Action
Similar compounds with an indole core structure have been reported to inhibittubulin polymerization . Tubulin is a globular protein and the main constituent of microtubules, which are essential components of the cell’s cytoskeleton.
Mode of Action
This could result in the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis .
Biochemical Pathways
The inhibition of tubulin polymerization can affect several cellular processes, including cell division, intracellular transport, and cell shape maintenance . Disruption of these processes can lead to cell cycle arrest and apoptosis .
Result of Action
Based on the potential inhibition of tubulin polymerization, the compound could induce cell cycle arrest and apoptosis . This could potentially make it effective against certain types of cancer cells .
Biochemical Analysis
Biochemical Properties
It is known that similar indole derivatives have shown inhibitory activity against monoamine oxidase and acetylcholinesterase . This suggests that 1-(1H-indol-3-yl)-2-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}ethane-1,2-dione may interact with these enzymes and potentially others, influencing biochemical reactions within the body.
Cellular Effects
Similar compounds have been shown to have cytotoxic activity against various cell lines , suggesting that this compound may also influence cell function. It could potentially impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Based on the activities of similar compounds, it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1H-indol-3-yl)-2-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}ethane-1,2-dione typically involves multi-step organic reactions. One common method involves the initial formation of the indole ring, followed by the introduction of the piperazine ring and the phenylprop-2-enyl group. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters can enhance the efficiency and scalability of the synthesis. Additionally, purification techniques such as chromatography and crystallization are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
1-(1H-indol-3-yl)-2-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}ethane-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives.
Scientific Research Applications
1-(1H-indol-3-yl)-2-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}ethane-1,2-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 1-(1H-indol-3-ylmethyl)-1-methyl-piperidinium, iodide
- 1-(2,3-dimethyl-1H-indol-1-yl)-3-(4-methyl-1-piperazinyl)-2-propanol
- 1-(1H-indol-3-ylmethyl)-6-isoquinolinyl methyl ether
Uniqueness
1-(1H-indol-3-yl)-2-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}ethane-1,2-dione is unique due to its specific combination of functional groups and structural features
Properties
IUPAC Name |
1-(1H-indol-3-yl)-2-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]ethane-1,2-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O2/c27-22(20-17-24-21-11-5-4-10-19(20)21)23(28)26-15-13-25(14-16-26)12-6-9-18-7-2-1-3-8-18/h1-11,17,24H,12-16H2/b9-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGASBBNMJQHFRA-RMKNXTFCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC=CC2=CC=CC=C2)C(=O)C(=O)C3=CNC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C/C=C/C2=CC=CC=C2)C(=O)C(=O)C3=CNC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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